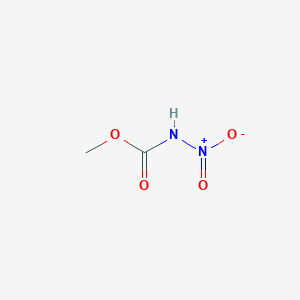
Methyl nitrocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl nitrocarbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various industrial and agricultural applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl nitrocarbamate can be synthesized through the nitration of methyl carbamate. The process involves treating methyl carbamate with a nitrating agent such as fuming nitric acid in the presence of acetic anhydride. The reaction typically requires controlled temperatures and careful handling due to the reactive nature of the nitrating agents .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the hazardous nature of the chemicals involved .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl nitrocarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrocarbamate derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitrocarbamate derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl nitrocarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce nitrocarbamate groups into molecules.
Biology: Studies have explored its potential as a biochemical tool for modifying proteins and enzymes.
Medicine: Research is ongoing to investigate its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of pesticides and other agrochemicals due to its ability to inhibit certain enzymes in pests
Wirkmechanismus
The mechanism of action of methyl nitrocarbamate involves its interaction with specific molecular targets. It can inhibit enzymes by forming stable complexes with their active sites. This inhibition can disrupt normal biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- Ethyl nitrocarbamate
- Trinitroethyl nitrocarbamate
- Bis(trinitroethyl) oxalate
- 2,2,2-Trinitroethyl formate
Comparison: Methyl nitrocarbamate is unique due to its specific chemical structure and reactivity. Compared to ethyl nitrocarbamate, it has a different alkyl group, which can influence its reactivity and applications. Trinitroethyl nitrocarbamate and bis(trinitroethyl) oxalate are more complex molecules with multiple nitro groups, making them more potent but also more challenging to handle. 2,2,2-Trinitroethyl formate is another related compound with distinct properties and uses .
This compound stands out for its balance of reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
14442-53-6 |
|---|---|
Molekularformel |
C2H4N2O4 |
Molekulargewicht |
120.06 g/mol |
IUPAC-Name |
methyl N-nitrocarbamate |
InChI |
InChI=1S/C2H4N2O4/c1-8-2(5)3-4(6)7/h1H3,(H,3,5) |
InChI-Schlüssel |
WRPWDYQMJKOHSD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)N[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



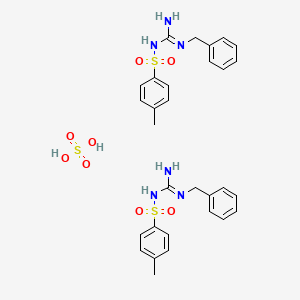
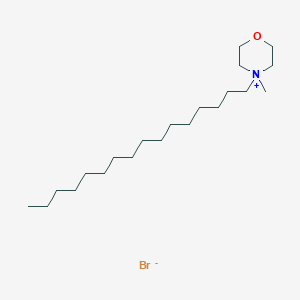
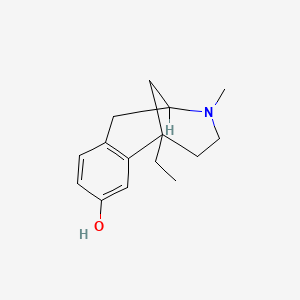

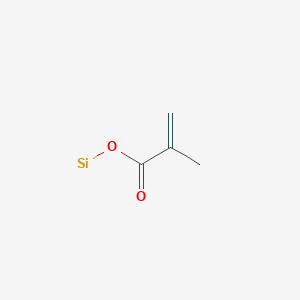
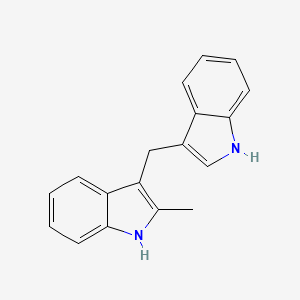
![4-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylideneamino]-N,N-dimethylaniline;iodide](/img/structure/B14707752.png)
![5-[(2,4-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14707753.png)

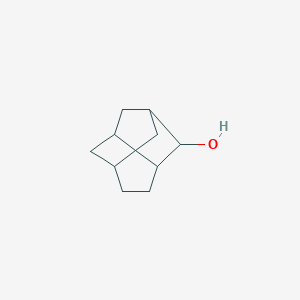
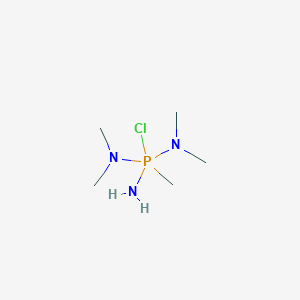
![2-([1,1'-Biphenyl]-4-yl)-5-(4-butylphenyl)-1,3,4-oxadiazole](/img/structure/B14707796.png)
![[(5-Nitrothiophen-2-yl)methylidene]hydrazine](/img/structure/B14707798.png)
